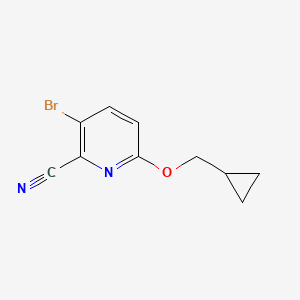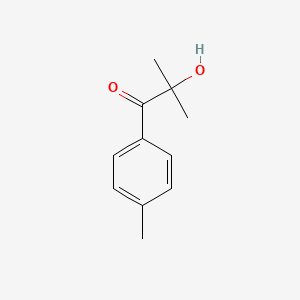
2-Pyridinamine, 3-(methoxymethyl)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinamine, 3-(methoxymethyl)-4-methyl- is a chemical compound that belongs to the class of aminopyridines It is characterized by the presence of a pyridine ring substituted with an amino group at the second position, a methoxymethyl group at the third position, and a methyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-(methoxymethyl)-4-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with methoxymethylamine in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the methyl group at the fourth position.
Industrial Production Methods
Industrial production of 2-Pyridinamine, 3-(methoxymethyl)-4-methyl- often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
2-Pyridinamine, 3-(methoxymethyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The amino group and other substituents on the pyridine ring can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Pyridinamine, 3-(methoxymethyl)-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Pyridinamine, 3-(methoxymethyl)-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Pyridinamine, 3-methyl-: Similar structure but lacks the methoxymethyl group.
2-Pyridinamine, 4-methyl-: Similar structure but lacks the methoxymethyl group at the third position.
3-(Methoxymethyl)pyridin-2-amine: Similar structure but lacks the methyl group at the fourth position.
Uniqueness
2-Pyridinamine, 3-(methoxymethyl)-4-methyl- is unique due to the presence of both the methoxymethyl and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.
特性
CAS番号 |
64025-25-8 |
|---|---|
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC名 |
3-(methoxymethyl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C8H12N2O/c1-6-3-4-10-8(9)7(6)5-11-2/h3-4H,5H2,1-2H3,(H2,9,10) |
InChIキー |
CHHLKRYDWZLPLS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)N)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Methoxy-3-methyl-imidazo[4,5-c]pyridin-7-amine;hydrochloride](/img/structure/B13905874.png)

![[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13905890.png)

![4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13905900.png)






